2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol
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Overview
Description
2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol is a chemical compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol involves several steps, typically starting with the preparation of the cyclopropylmethylamine precursor. This precursor is then reacted with 4-fluorophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-methoxyphenol
- 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-chlorophenol
- 2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-bromophenol
Uniqueness
2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethylamino)ethyl]-4-fluorophenol |
InChI |
InChI=1S/C12H16FNO/c1-8(14-7-9-2-3-9)11-6-10(13)4-5-12(11)15/h4-6,8-9,14-15H,2-3,7H2,1H3 |
InChI Key |
VPLBYEZQLVVDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)NCC2CC2 |
Origin of Product |
United States |
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